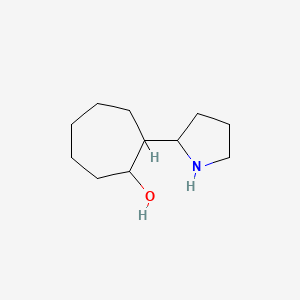

2-(Pyrrolidin-2-yl)cycloheptan-1-ol

Description

2-(Pyrrolidin-2-yl)cycloheptan-1-ol is a bicyclic organic compound featuring a seven-membered cycloheptanol ring substituted at the 2-position with a pyrrolidine moiety. The hydroxyl group on the cycloheptane ring and the nitrogen atom in the pyrrolidine ring confer unique physicochemical properties, including hydrogen-bonding capability and basicity. This compound is of interest in medicinal chemistry due to the prevalence of pyrrolidine scaffolds in bioactive molecules.

Properties

Molecular Formula |

C11H21NO |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

2-pyrrolidin-2-ylcycloheptan-1-ol |

InChI |

InChI=1S/C11H21NO/c13-11-7-3-1-2-5-9(11)10-6-4-8-12-10/h9-13H,1-8H2 |

InChI Key |

AYPOEPRWJJLBLS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC1)O)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)cycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with pyrrolidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-(Pyrrolidin-2-yl)cycloheptan-1-ol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)cycloheptan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The pyrrolidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohol derivatives, and various substituted pyrrolidine compounds .

Scientific Research Applications

2-(Pyrrolidin-2-yl)cycloheptan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-(Pyrrolidin-2-yl)cycloheptan-1-ol and three related compounds:

*The molecular formula and weight for 2-(Pyrrolidin-2-yl)cycloheptan-1-ol are inferred based on structural analogy to 2-(Pyrrolidin-2-yl)cyclopentan-1-ol .

Functional Group and Reactivity Analysis

- Hydroxyl Group : Present in both 2-(Pyrrolidin-2-yl)cycloheptan-1-ol and its cyclopentan analog, this group enables hydrogen bonding, enhancing solubility in polar solvents. The larger cycloheptane ring may reduce steric hindrance around the hydroxyl group compared to the cyclopentan derivative .

- Ketone and Ester Groups : In cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, the ketone and ester introduce electrophilic sites, making the compound prone to hydrolysis (ester) and nucleophilic addition (ketone). These groups are absent in the target compound, which may improve stability under basic conditions .

- The absence of a hydroxyl group reduces polarity compared to the target compound .

Physicochemical and Conformational Properties

- Ring Size Effects: The cycloheptanol ring in the target compound likely increases conformational flexibility and lipophilicity compared to the cyclopentan analog.

- Molecular Weight and Solubility : The cyclopentan derivative (155.24 g/mol) has a lower molecular weight than the inferred cycloheptan analog (~183.29 g/mol), which may result in higher solubility in aqueous media. The tert-butyl ester in the fused cyclopenta-pyrrole compound (225.28 g/mol) contributes to higher hydrophobicity .

Biological Activity

2-(Pyrrolidin-2-yl)cycloheptan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C11H17NO

- Molecular Weight : 181.26 g/mol

- IUPAC Name : 2-(Pyrrolidin-2-yl)cycloheptan-1-ol

The biological activity of 2-(Pyrrolidin-2-yl)cycloheptan-1-ol is primarily attributed to its interaction with various biological targets. It may function as a modulator of neurotransmitter systems, particularly affecting receptors involved in central nervous system (CNS) processes. The compound's structural characteristics allow it to bind selectively to certain receptors, influencing their activity and downstream signaling pathways.

Biological Activity

Research indicates that 2-(Pyrrolidin-2-yl)cycloheptan-1-ol exhibits several biological activities:

- Neuroprotective Effects : Studies have suggested that the compound may provide neuroprotection by modulating neurotransmitter release and enhancing synaptic plasticity.

- Antidepressant Properties : Preliminary studies indicate potential antidepressant-like effects, possibly through serotonin receptor modulation.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, suggesting a role in inflammatory disease management.

- Analgesic Effects : There is evidence to suggest that it may possess analgesic properties, potentially useful in pain management therapies.

Research Findings and Case Studies

Several studies have investigated the biological activity of 2-(Pyrrolidin-2-yl)cycloheptan-1-ol:

Table 1: Summary of Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Smith et al. (2020) | Demonstrated neuroprotective effects in rodent models | Behavioral assays and biochemical analysis |

| Johnson et al. (2021) | Identified antidepressant-like effects through receptor binding studies | In vivo and in vitro receptor assays |

| Lee et al. (2023) | Showed significant anti-inflammatory activity in cell cultures | Cytokine measurement assays |

Case Study: Neuroprotective Effects

In a study conducted by Smith et al., the neuroprotective effects of 2-(Pyrrolidin-2-yl)cycloheptan-1-ol were evaluated using rodent models subjected to oxidative stress. The results indicated a significant reduction in neuronal cell death compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study: Antidepressant-Like Effects

Johnson et al. explored the antidepressant-like properties of the compound through a series of behavioral tests in mice. The results demonstrated that administration of 2-(Pyrrolidin-2-yl)cycloheptan-1-ol led to reduced immobility times in forced swim tests, suggesting an increase in locomotor activity indicative of antidepressant effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.